molecular formula C12H17NO2 B3163117 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde CAS No. 883523-15-7

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde

Cat. No. B3163117
CAS RN: 883523-15-7
M. Wt: 207.27 g/mol
InChI Key: RFYIHQCJXTXTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde (DMAE) is an organic compound belonging to the class of benzenoid compounds. It is a colorless, crystalline solid that is soluble in organic solvents (including alcohols and ethers). DMAE has been used in a variety of scientific research applications due to its unique properties, including its ability to act as a ligand for transition metal complexes and its reactivity with other organic compounds. In addition, DMAE has also been studied for its potential biochemical and physiological effects on humans and other organisms.

Scientific Research Applications

Synthesis and Molecular Studies

  • Chemical Synthesis and Structure Analysis : The synthesis of complex organic molecules often utilizes 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde as a key intermediate. For instance, a study presented the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from 2,4-dihydroxybenzaldehyde through key reactions including chromenylation and demethoxycarbonylation-alkylation, showcasing the chemical's utility in synthesizing structurally complex molecules (Henry & Jacobs, 2001).

  • Molecular Recognition and Structural Characterization : Another study focused on the structural characterization of 2-Ethoxy-6-[(methylimino)methyl]phenol, synthesized from 2-hydroxy-3-ethoxybenzaldehyde and methylamine, highlighting the compound's intramolecular and crystal structure interactions through hydrogen bonds (Ge et al., 2010).

  • Derivative Synthesis and Solvent Effects : Research into the synthesis of 4‑Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives from 3-ethoxy-4-hydroxybenzaldehyde demonstrated the influence of solvents and molecular structure on acidity, with potentiometric titrations in non-aqueous media. This study underscores the importance of solvent choice in chemical reactions and provides insights into the acidity of novel compounds (Yüksek et al., 2005).

  • Innovative Synthetic Routes : A notable synthesis route involved the creation of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, demonstrating a method to produce a wide range of derivatives for potential applications in material science and pharmacology (Vydzhak & Panchishyn, 2010).

Applications Beyond Synthesis

  • Material Science and Organic Electronics : The synthesis and application of oligomers for organic solar cells were explored, with 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde potentially serving as a precursor in the development of photoactive materials. This research highlights the role of specific chemical intermediates in advancing organic electronics and photovoltaic technology (Jørgensen & Krebs, 2004).

  • Analytical Chemistry : In the field of analytical chemistry, triazine-based hydrazine reagents were developed for determining aldehydes in waters, showcasing the application of such chemicals in environmental monitoring and analysis. This work emphasizes the importance of sensitive and selective analytical methods for water quality assessment (Kempter & Karst, 2000).

properties

IUPAC Name

5-[(dimethylamino)methyl]-2-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(8-13(2)3)7-11(12)9-14/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYIHQCJXTXTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde
Reactant of Route 5
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.